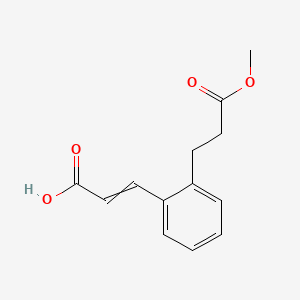![molecular formula C10H13N5O2S B14046542 Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by a thiazolo[5,4-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the dimethylamino group and the ethyl carbamate moiety further enhances its chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base can yield the thiazolo[5,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability . The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethyl carbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This interaction is facilitated by hydrogen bonding and π-π stacking interactions with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrido[1,2-a]thiazolo[5,4-d]pyrimidinones: These compounds have a fused pyridine ring, which can enhance their potency as enzyme inhibitors.
Uniqueness
Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase with high specificity makes it a promising candidate for further drug development.
Propiedades
Fórmula molecular |
C10H13N5O2S |
|---|---|
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
ethyl N-[5-(dimethylamino)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H13N5O2S/c1-4-17-10(16)14-9-12-6-5-11-8(15(2)3)13-7(6)18-9/h5H,4H2,1-3H3,(H,12,14,16) |
Clave InChI |
FKZUMAMNRPWLKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=CN=C(N=C2S1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)



![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)






